molecular formula C21H26N2O3S B2597786 2-(4-butoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 476280-32-7

2-(4-butoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2597786
CAS No.: 476280-32-7
M. Wt: 386.51
InChI Key: PTMBBNXCVHDXQX-UHFFFAOYSA-N
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Description

2-(4-Butoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic specialty chemical designed for research and development applications. This compound features a tetrahydrobenzothiophene core, a privileged scaffold in medicinal chemistry known for its versatile biological activities . The molecular structure is functionalized with a 4-butoxybenzamido moiety and a carboxamide group, which are common in the design of pharmacologically active molecules. Compounds based on the tetrahydrobenzothiophene scaffold, particularly thiophene-2-carboxamide derivatives, have demonstrated significant value in scientific research. They have been investigated for their potent antibacterial properties against a panel of Gram-positive and Gram-negative pathogens, as well as for their antioxidant activities . The structural features of this compound suggest it may serve as a key intermediate or lead compound in drug discovery efforts targeting infectious diseases or oxidative stress-related pathways. Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. It is supplied for research use only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-[(4-butoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-3-4-11-26-15-8-6-14(7-9-15)20(25)23-21-18(19(22)24)16-12-13(2)5-10-17(16)27-21/h6-9,13H,3-5,10-12H2,1-2H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMBBNXCVHDXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative.

    Introduction of the Butoxybenzamido Group: The butoxybenzamido group can be introduced through an amide coupling reaction between a butoxybenzoyl chloride and an amine derivative of the benzothiophene core.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through a reaction between the benzothiophene derivative and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of flow chemistry techniques, which allow for continuous production and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-butoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound may be investigated for its potential therapeutic effects in various diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-butoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in a biological context, the compound may interact with specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Benzamido Group

Methoxy vs. Butoxy Derivatives
  • 2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS 749219-12-3):
    • Replaces the butoxy group with a methoxy group.
    • Reduced hydrophobicity due to the shorter alkoxy chain, leading to lower membrane permeability but higher aqueous solubility .
    • Molecular weight: 331.39 g/mol vs. the target compound’s ~375.47 g/mol (estimated).
Fluorophenyl and Chlorobenzylidene Analogues
  • N-(4-fluorophenyl)-2-{[(4-methoxyphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Incorporates a fluorophenyl group and an azomethine (Schiff base) linkage. Enhanced electronic effects from fluorine improve metabolic stability but may reduce binding affinity compared to the butoxy derivative .
  • 2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: Substitutes the carboxamide with a nitrile group and introduces a chlorobenzylidene moiety.

Modifications in the Tetrahydrobenzothiophene Core

5-Methyl vs. Unsubstituted Derivatives
  • This contrasts with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 60598-68-7), which lacks substituents on the tetrahydro ring. Methyl substitution may enhance metabolic stability by reducing oxidative degradation at the ring .
Azomethine Derivatives
  • Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (e.g., Schiff bases): Synthesized via condensation with aldehydes. Exhibit varied biological activities (e.g., anti-tyrosinase) but lower hydrolytic stability compared to carboxamide analogues .

Pharmacological and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 4-butoxybenzamido, 5-methyl ~375.47 Under investigation -
2-(4-methoxybenzamido)-...-3-carboxylic acid 4-methoxybenzamido 331.39 Enzyme inhibition (hypothetical)
N-(4-fluorophenyl)-...-3-carboxamide 4-fluorophenyl, azomethine linkage ~380.45 Anti-inflammatory (hypothetical)
2-amino-...-3-carboxamide (CAS 60598-68-7) Unsubstituted tetrahydro ring 272.37 Scaffold for further derivatization

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